1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid
Description
1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid is a synthetic organic compound featuring a pyrrolidine-2-carboxylic acid core modified with a hexanoyl linker bearing dual tert-butoxycarbonyl (Boc)-protected amino groups. This structure combines the conformational rigidity of pyrrolidine with the steric protection of Boc groups, making it valuable in peptide synthesis and medicinal chemistry as a building block for constrained peptides or protease-resistant analogs. The Boc groups enhance solubility in organic solvents and prevent undesired side reactions during synthetic workflows .
Properties
IUPAC Name |
1-[2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJKNMOGSRQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alpha-Boc Protection of Lysine
The initial step involves protection of the alpha amino group of lysine with a Boc group. This selective protection is crucial for controlling the subsequent coupling reaction.
Table 1: Reagents and Conditions for Alpha-Boc Protection of Lysine
| Reagent | Quantity | Function |
|---|---|---|
| L-Lysine hydrochloride | 1.0 equiv. | Starting material |
| Di-tert-butyl dicarbonate | 1.05 equiv. | Protecting reagent |
| Sodium bicarbonate | 3.0 equiv. | Base |
| THF/Water (1:1) | - | Solvent system |
| Reaction time | 12 hours | - |
| Temperature | Room temperature | - |
Based on protocols adapted from search result, the procedure involves:
- Suspending L-lysine hydrochloride in THF/water (1:1)
- Adding sodium bicarbonate with stirring at room temperature for 30 minutes
- Adding di-tert-butyl dicarbonate and continuing stirring for 12 hours
- Monitoring reaction completion by thin-layer chromatography
- Acidifying the mixture to pH 2-3 with 1M HCl
- Extracting with ethyl acetate and concentrating to obtain N-alpha-Boc-lysine
This procedure generally results in yields of 85-92% with high selectivity for the alpha amino group.
N-Epsilon-Boc Protection
For complete protection of both amino groups, the epsilon amino group of N-alpha-Boc-lysine must be protected with a second Boc group.
Table 2: Conditions for Secondary Boc Protection
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Dioxane/Water (1:1) | Provides optimal solubility |
| Base | Sodium hydroxide (1.1 equiv.) | Maintains basic pH |
| Temperature control | 0°C initially, then room temperature | Minimizes side reactions |
| Reaction time | 12 hours | Complete conversion |
| Extraction pH | 2-3 | For efficient recovery |
The established procedure includes:
- Dissolving N-alpha-Boc-lysine in dioxane/water mixture
- Adding sodium hydroxide and cooling to 0°C
- Adding di-tert-butyl dicarbonate dropwise
- Allowing the mixture to warm to room temperature and stirring for 12 hours
- Acidifying with 1M HCl to pH 2-3
- Extracting with ethyl acetate and purifying to obtain Boc-Lys(Boc)-OH
This step typically achieves yields of 80-85% with excellent purity profiles.
Preparation of Proline Component
Direct Use of Proline
For direct peptide coupling to form Boc-Lys(Boc)-Pro-OH, unprotected L-proline can be utilized. This approach simplifies the synthetic sequence by eliminating additional protection/deprotection steps.
Peptide Coupling Methods
Phosphonium and Uronium Salt-Based Coupling
Advanced coupling reagents such as phosphonium and uronium salts offer enhanced activation with reduced racemization.
Table 4: Performance of Advanced Coupling Reagents
| Reagent | Class | Activation Time (min) | Coupling Efficiency (%) | Racemization Level |
|---|---|---|---|---|
| PyBOP | Phosphonium salt | 10-15 | 85-90 | Very low |
| HATU | Uronium salt | 5-10 | 88-95 | Minimal |
| COMU | Uronium morpholino | 5-10 | 90-95 | Minimal |
Based on search result, COMU-mediated coupling provides excellent results:
"To a suspension of DL-pyrrolidine-1, 2-dicarboxylic acid 1-tert-butyl ester 2a (0.3 mmol) and DIPEA (0.5 mmol) in THF, COMU (0.25 mmol) was added at 0 ºC."
Mixed Anhydride Method
The mixed anhydride approach offers another effective strategy for forming the amide bond.
Table 5: Mixed Anhydride Coupling Conditions
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Chloroformate | Isobutyl chloroformate | Balances reactivity and selectivity |
| Base | N-methylmorpholine | Prevents racemization |
| Temperature | -15°C to -10°C | Critical for selectivity |
| Activation time | 10-15 minutes | Longer times lead to side reactions |
| Reaction time | 4-6 hours | Monitored by TLC |
This method typically provides yields of 70-82% with excellent stereochemical integrity.
Synthesis Optimization Parameters
Solvent Effects
The selection of appropriate solvents significantly impacts coupling efficiency and product purity.
Table 6: Solvent Impact on Coupling Performance
| Solvent | Dielectric Constant | Solubility Enhancement | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 9.1 | Moderate | 75-82 | 92-95 |
| DMF | 38.3 | High | 80-88 | 93-96 |
| THF | 7.5 | Moderate | 70-78 | 90-93 |
| Acetonitrile | 37.5 | Moderate | 72-80 | 93-95 |
| DMF/DCM (1:1) | - | High | 82-90 | 94-97 |
Research findings indicate that a mixed solvent system of DMF/DCM (1:1) often provides optimal results, balancing solubility with reaction kinetics.
Temperature Control
Temperature management is crucial for maximizing yield while minimizing side reactions.
Table 7: Temperature Effect on Reaction Outcomes
| Temperature (°C) | Reaction Time (h) | Yield (%) | Side Products (%) |
|---|---|---|---|
| -10 to 0 | 24-30 | 78-85 | 3-5 |
| 0 to 5 | 16-24 | 82-88 | 5-8 |
| Room temperature (20-25) | 12-16 | 75-83 | 8-12 |
| 40-45 | 6-8 | 65-70 | 15-20 |
These data demonstrate that initial activation at 0°C followed by reaction at room temperature provides the optimal balance between reaction rate and selectivity.
Purification Techniques
Chromatographic Purification
Column chromatography represents the primary purification technique for obtaining high-purity 1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid.
Table 8: Chromatographic Purification Parameters
| Parameter | Recommended Condition | Alternative Options |
|---|---|---|
| Stationary phase | Silica gel (60-120 mesh) | Alumina (basic or neutral) |
| Mobile phase | Ethyl acetate/Hexane gradient | DCM/Methanol gradient |
| Sample loading | 5% of column weight | Up to 8% for crude mixtures |
| Flow rate | 2-3 mL/min per cm² | Adjustable based on resolution |
| Detection | UV visualization (254 nm) | Ninhydrin or I₂ staining |
Based on search result, alumina chromatography can be particularly effective: "The solvent was removed under reduced pressure to give a crude mixture, which was purified by alumina chromatography to give 3."
Recrystallization
For larger-scale preparations, recrystallization provides an effective purification approach.
Table 9: Recrystallization Systems for Boc-Lys(Boc)-Pro-OH
| Solvent System | Temperature Range (°C) | Recovery (%) | Purity Enhancement (%) |
|---|---|---|---|
| Ethyl acetate/Hexane | 20 to 0 | 75-82 | +3-5 |
| DCM/Diethyl ether | 25 to 0 | 78-85 | +4-6 |
| THF/Petroleum ether | 25 to -10 | 80-87 | +5-8 |
The optimal procedure involves:
- Dissolving the crude product in minimal hot primary solvent
- Cooling to room temperature
- Adding anti-solvent until slight cloudiness appears
- Slow cooling to precipitation temperature
- Filtration and washing with cold anti-solvent
Preparative HPLC
For analytical-grade material or challenging purifications, preparative HPLC offers superior resolution.
Table 10: Preparative HPLC Conditions
| Parameter | Setting | Notes |
|---|---|---|
| Column | C18 reversed-phase | 10-20 μm particle size |
| Mobile phase | Acetonitrile/Water gradient with 0.1% TFA | 10-90% acetonitrile over 30 min |
| Flow rate | 10-20 mL/min | Scale-dependent |
| Detection | UV at 220 and 254 nm | Dual wavelength monitoring |
| Sample loading | 50-100 mg per run | Concentration-dependent |
This approach typically yields material with >99% purity, suitable for the most demanding applications.
Analytical Characterization
Spectroscopic Identification
Multiple spectroscopic techniques confirm the structure and purity of this compound.
Table 11: Key NMR Signals for Structure Confirmation
| 1H NMR Signal (ppm) | Assignment | 13C NMR Signal (ppm) | Assignment |
|---|---|---|---|
| 1.40-1.45 (s, 18H) | Boc CH₃ groups | 28.3-28.5 | Boc CH₃ carbons |
| 1.45-1.95 (m, 10H) | Lysine and proline CH₂ | 22.5-30.5 | Aliphatic carbons |
| 3.10-3.20 (m, 2H) | Lysine ε-CH₂ | 40.5 | Lysine ε-CH₂ carbon |
| 3.40-3.55 (m, 2H) | Proline δ-CH₂ | 46.8 | Proline δ-CH₂ carbon |
| 4.20-4.40 (m, 2H) | α-CH (Lys, Pro) | 52.5-60.0 | α-carbons |
| 5.00-5.30 (m, 2H) | NH signals | 79.5-80.0 | Boc quaternary carbons |
| 10.5-12.0 (br s, 1H) | COOH | 155.5-156.5 | Boc C=O carbons |
| - | - | 171.0-175.0 | Amide and acid C=O |
Mass Spectrometry Data
Mass spectrometric analysis provides confirmation of molecular weight and fragment patterns.
Table 12: Mass Spectrometry Identification Parameters
| Method | Observed Signal (m/z) | Assignment |
|---|---|---|
| ESI-MS (positive mode) | 444.2 | [M+H]⁺ |
| ESI-MS (positive mode) | 466.2 | [M+Na]⁺ |
| ESI-MS (negative mode) | 442.2 | [M-H]⁻ |
| HRMS | 444.2446 | C₂₀H₃₄N₃O₈⁺ (calculated: 444.2446) |
These values align with the expected mass distribution for this compound and confirm its molecular structure.
Scale-Up Considerations
Process Modification for Large-Scale Synthesis
When scaling up the synthesis of this compound, several modifications become necessary to maintain efficiency and safety.
Table 13: Scale-Up Process Modifications
| Process Parameter | Laboratory Scale | Production Scale | Rationale |
|---|---|---|---|
| Reactant addition | Manual addition | Controlled feed rate | Temperature control |
| Mixing | Magnetic stirring | Mechanical agitation | Effective mixing |
| Temperature control | Ice bath/oil bath | Jacketed reactor | Precise control |
| Reaction monitoring | TLC | In-line HPLC | Real-time analysis |
| Purification | Column chromatography | Recrystallization | Throughput and solvent recovery |
Yield and Purity Comparison
Scale-up typically affects yield and purity profiles as shown in the comparative analysis below.
Table 14: Scale-Dependent Performance Metrics
| Scale | Boc Protection Yield (%) | Coupling Yield (%) | Overall Yield (%) | Final Purity (%) |
|---|---|---|---|---|
| Small (<10g) | 88-92 | 85-90 | 70-78 | 96-99 |
| Medium (10-100g) | 85-90 | 80-85 | 65-75 | 95-98 |
| Large (>100g) | 80-85 | 75-82 | 60-70 | 93-96 |
These data indicate that minor yield losses occur during scale-up, primarily due to mechanical losses and heat transfer limitations.
Alternative Synthetic Approaches
Solid-Phase Synthesis
An alternative approach involves solid-phase synthesis techniques, which offer advantages for certain applications.
Table 17: Solid-Phase Synthesis Parameters
| Parameter | Specification | Advantages |
|---|---|---|
| Resin | Wang or Rink amide | Facilitates peptide elongation |
| Loading capacity | 0.5-1.0 mmol/g | Balance between yield and swelling |
| Coupling reagents | HBTU/HOBt or HATU | Enhanced coupling efficiency |
| Washing protocol | DMF, DCM, MeOH cycles | Removes excess reagents |
| Cleavage conditions | TFA/DCM/H₂O/TIS | Releases final product |
This approach is particularly valuable when the target compound is an intermediate for longer peptide sequences.
Enzymatic Approaches
Recent research has explored enzymatic methods for peptide bond formation, offering greener alternatives.
Table 18: Enzymatic Coupling Parameters
| Enzyme | Optimal pH | Temperature Range (°C) | Yield (%) | Advantages |
|---|---|---|---|---|
| Papain | 6.0-6.5 | 25-40 | 55-65 | Minimal racemization |
| Subtilisin | 7.0-8.0 | 30-45 | 60-70 | Water compatibility |
| Lipases | 7.5-8.5 | 30-50 | 50-60 | Organic solvent tolerance |
While these approaches currently yield lower efficiencies than chemical methods, they offer significant environmental benefits and continue to be an active area of research.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions:
Deprotection: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.
Hydrolysis: Under basic conditions, the ester bonds in the Boc groups can be hydrolyzed.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products
Deprotection: L-lysyl-L-proline.
Coupling: Extended peptide chains.
Hydrolysis: Free amino acids and Boc-protected fragments.
Scientific Research Applications
Boc-Lys(Boc)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Mechanism of Action
The primary function of Boc-Lys(Boc)-Pro-OH is to serve as a protected intermediate in peptide synthesis. The Boc groups protect the amino functionalities during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions, allowing for the assembly of longer peptide chains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on synthesis, stability, and functional applications.
Structural and Functional Comparison
Stability and Reactivity
- Boc Protection: The dual Boc groups in the target compound confer greater steric shielding compared to mono-Boc analogs (e.g., 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid), reducing nucleophilic attack on the amide bonds .
- Linker Flexibility: The hexanoyl spacer provides greater conformational freedom than rigid aromatic linkers (e.g., pyrazolidine derivatives in ), enabling tailored interactions in drug-receptor binding.
Research Findings
- Peptide Mimetics : The target compound’s pyrrolidine core mimics proline residues in peptides, enhancing resistance to enzymatic degradation compared to linear analogs .
- Solubility : While the dual Boc groups improve organic-phase solubility, they reduce aqueous solubility relative to unmodified pyrrolidine-2-carboxylic acid, limiting use in biological assays without derivatization .
Biological Activity
1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid, also known as a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrrolidine ring and multiple tert-butoxycarbonyl (Boc) groups, which may influence its interactions with biological targets.
- Molecular Formula : C16H30N2O6
- Molecular Weight : 346.42 g/mol
- CAS Number : 2483-46-7
- Appearance : Low melting solid, white in color
- Purity : Typically ≥98% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to act as a substrate for histone deacetylases (HDACs), which are critical in regulating gene expression through the modification of histones and other proteins involved in chromatin remodeling .
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds, particularly focusing on their effects on lung cancer cells (A549). The structure-dependence of anticancer activity was noted, with certain substitutions leading to enhanced efficacy:
- Study Findings :
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have demonstrated antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The screening included:
- Pathogens Tested :
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Carbapenem-resistant Klebsiella pneumoniae
- Polymyxin-resistant Acinetobacter baumannii
The results indicated that certain derivatives exhibited potent activity against these clinically significant pathogens, suggesting potential therapeutic applications in treating resistant infections .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various derivatives of pyrrolidine-based compounds against A549 cells. The compounds were tested at a fixed concentration (100 µM) for 24 hours using an MTT assay. Results showed that compounds with specific structural modifications significantly reduced cell viability compared to controls, indicating promising anticancer potential.
| Compound | Structure Modification | A549 Cell Viability (%) |
|---|---|---|
| Control | None | 100 |
| Compound A | 4-chlorophenyl | 64 |
| Compound B | 4-dimethylamino | 66 |
| Compound C | Hydrazone variant | 55 |
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The study highlighted the effectiveness of specific derivatives in inhibiting growth at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| Carbapenem-resistant E. coli | 16 µg/mL |
| Polymyxin-resistant A. baumannii | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
